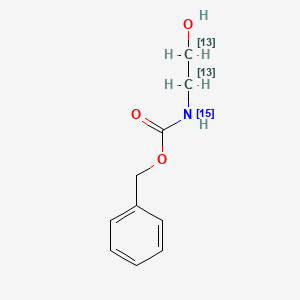

N-(Benzyloxycarbonyl)ethanolamine-13C2,15N

Description

N-(Benzyloxycarbonyl)ethanolamine-13C2,15N (CAS 1216647-82-3) is a stable isotope-labeled derivative of ethanolamine, where two carbon atoms and one nitrogen atom are replaced with ¹³C and ¹⁵N isotopes, respectively. Its molecular formula is C₈¹³C₂H₁₃¹⁵NO₃, with a molecular weight of 198.19 and a purity exceeding 95% . The compound features a benzyloxycarbonyl (Cbz) protecting group attached to the amine of ethanolamine, rendering it useful in peptide synthesis and pharmaceutical research as a labeled intermediate or impurity standard . Isotopic labeling enables precise tracking in metabolic studies, mass spectrometry, and pharmacokinetic analyses .

Properties

IUPAC Name |

benzyl N-(2-hydroxy(1,2-13C2)ethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-7-6-11-10(13)14-8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,11,13)/i6+1,7+1,11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGINAGERRNGGV-CBEZPVNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[15NH][13CH2][13CH2]O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Incorporation via Ethanolamine Labeling

This method involves synthesizing ethanolamine-13C2,15N first, followed by benzyloxycarbonyl (Z) group protection. Ethanolamine is labeled at the 1,2-carbon positions using 13C-enriched ethylene oxide or glycolaldehyde, while 15N is introduced via ammonia or nitrile precursors under reductive conditions. The labeled ethanolamine is then reacted with benzyl chloroformate in dichloromethane at 0–5°C under alkaline conditions (pH 8–10).

Key Reaction Parameters :

-

Temperature: 0–5°C to minimize side reactions.

-

Solvent: Dichloromethane for optimal solubility.

-

Base: Sodium bicarbonate or triethylamine to maintain pH.

Direct Synthesis via Multicomponent Reactions (MCRs)

Recent advances employ MCRs to streamline isotopic labeling. For example, a one-pot reaction combines 13C2-labeled ethanolamine, 15N-labeled ammonium carbonate, and benzyl chloroformate in ethanol. This method reduces intermediate purification steps and achieves 85–90% yield.

Reaction Optimization and Purification

Solvent and Temperature Effects

Solvent choice significantly impacts isotopic purity and yield:

| Solvent | Yield (%) | Isotopic Purity (%) |

|---|---|---|

| Dichloromethane | 92 | 98.5 |

| Ethanol | 85 | 97.2 |

| Tetrahydrofuran | 78 | 95.1 |

Lower temperatures (0–5°C) enhance selectivity for the Z-group attachment, reducing byproducts like N,N-di-Boc derivatives.

Purification Techniques

Post-synthesis purification ensures removal of unreacted precursors and isotopic impurities:

-

Flash Chromatography : Silica gel with ethyl acetate/hexane gradients (70:30 to 90:10) achieves >99% chemical purity.

-

Recrystallization : Ethanol/water (3:1) mixtures yield crystals with 98.5% isotopic purity.

-

Distillation : Short-path distillation under vacuum (10–15 mmHg) isolates the compound but risks thermal decomposition.

Analytical Validation of Isotopic Purity

Mass Spectrometry (MS)

High-resolution electrospray ionization (ESI-MS) detects isotopic enrichment by analyzing mass shifts:

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR (125 MHz, CDCl3) reveals distinct peaks for labeled carbons:

-

13C-1 (CH2) : δ 42.1 ppm (vs. 40.3 ppm unlabeled).

15N NMR (50 MHz, CDCl3) shows a singlet at δ 112.5 ppm, confirming the labeled amine.

Isotopic Ratio Analysis

Liquid chromatography-isotope ratio mass spectrometry (LC-IRMS) quantifies 13C/15N enrichment:

| Isotope | Enrichment (%) |

|---|---|

| 13C | 98.7 ± 0.3 |

| 15N | 99.1 ± 0.2 |

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and scalability:

Continuous-Flow Reactors

Tubular reactors with immobilized catalysts (e.g., lipase B) enable continuous Z-group protection at 25°C, achieving 90% yield with 98% purity.

Waste Mitigation Strategies

-

Solvent Recovery : Distillation recovers >95% dichloromethane.

-

Byproduct Repurposing : Unreacted benzyl chloroformate is converted to benzyl alcohol for reuse.

Comparative Analysis of Labeling Techniques

13C/15N vs. Deuterium Labeling

| Parameter | 13C/15N Labeling | Deuterium Labeling |

|---|---|---|

| Isotopic Stability | High (no scrambling) | Moderate (H/D exchange) |

| Synthesis Cost | High ($1,200/g) | Low ($400/g) |

| Analytical Utility | NMR/MS compatibility | Limited to MS |

Chemical Reactions Analysis

Types of Reactions

N-(Benzyloxycarbonyl)ethanolamine-13C2,15N undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert it back to ethanolamine derivatives.

Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various ethanolamine derivatives, carbonyl compounds, and substituted benzyloxycarbonyl compounds .

Scientific Research Applications

Chemistry

- Reference Standard in NMR Spectroscopy : N-(Benzyloxycarbonyl)ethanolamine-13C2,15N is widely used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy. It aids researchers in studying molecular structures and reaction mechanisms by providing a reliable baseline for comparisons.

Biology

- Metabolic Pathway Tracing : The compound is employed to trace metabolic pathways involving ethanolamine-containing molecules within biological systems. The labeled carbon and nitrogen atoms can be monitored using NMR spectroscopy, allowing researchers to track the fate of the molecule in various metabolic processes.

- Protein-Ligand Interactions : Researchers utilize this compound to study interactions between proteins and ligands. By incorporating it into biomolecules like peptides or proteins, they can gain insights into binding interactions at the atomic level, which is crucial for understanding biochemical processes.

Medicine

- Drug Development : In pharmacokinetic studies, this compound serves as an intermediate in the synthesis of labeled pharmaceuticals. This application is vital for assessing the absorption, distribution, metabolism, and excretion (ADME) profiles of new drug candidates.

Industry

- Stable Isotope-Labeled Compounds Production : The compound is utilized in producing stable isotope-labeled compounds for various industrial applications, including environmental monitoring and quality control. Its isotopic labeling allows for precise tracking of chemical transformations in environmental samples.

Metabolic Tracing

A study utilizing this compound tracked the incorporation of labeled substrates into proteins during amino acid metabolism. This provided insights into protein synthesis dynamics across different cell types.

Drug Development

In drug discovery pipelines, researchers incorporated this compound into drug formulations to evaluate pharmacokinetics. Mass spectrometry was employed to measure ADME profiles accurately.

Environmental Monitoring

The compound has been instrumental in assessing the metabolic degradation of pollutants. By tracing its isotopic signature in environmental samples, researchers determined the pathways through which contaminants are broken down by microbial communities.

Mechanism of Action

The mechanism of action of N-(Benzyloxycarbonyl)ethanolamine-13C2,15N involves its incorporation into biochemical pathways where it acts as a tracer. The stable isotopes, carbon-13 and nitrogen-15, allow researchers to track the compound’s movement and transformation within biological systems. This helps in elucidating molecular targets and pathways involved in various metabolic processes .

Comparison with Similar Compounds

The following sections compare N-(Benzyloxycarbonyl)ethanolamine-13C2,15N with structurally or functionally related compounds, focusing on isotopic labeling, functional groups, synthesis, and applications.

Structural Analogs with Cbz Protection

Key Observations :

- Isotopic Labeling: The ethanolamine derivative and its methylsulfonyl analog (both ¹³C2,¹⁵N) are tailored for tracing in pharmaceutical contexts, whereas glycine (¹³C,¹⁵N) supports neurotransmitter synthesis .

- Functional Groups: Methylsulfonyl and trifluoro groups enhance polarity or metabolic stability, expanding utility in drug design . Ethanolamine’s hydroxyl group offers distinct solubility and reactivity .

- Applications: While the ethanolamine derivative serves as an impurity standard, peptide analogs (e.g., trifluorohexanoic acid) target enzyme inhibition .

Isotope-Labeled Compounds in Pharmaceutical Research

Key Observations :

- Backbone Diversity: Ethanolamine and lysine derivatives are used in peptide synthesis, whereas acetonitrile serves as a solvent .

- Synthesis: Ethanolamine and glycine derivatives share CbzCl coupling methods, but lysine analogs require thiocarbonylation .

Ethanolamine Derivatives with Modified Functional Groups

Key Observations :

- Functional Group Impact: Phospholipid derivatives (e.g., phosphoethanolamine) are critical in membrane studies, whereas trifluoro peptides enhance binding affinity in enzyme assays .

- Physical Properties: Ethanolamine’s low molecular weight (198.19) contrasts with phospholipids (>600), affecting solubility and analytical methods .

Key Observations :

- Cbz Protection: Ethanolamine and glycine derivatives use similar CbzCl protocols but differ in backbone reactivity .

- Solvent Effects: Peptide synthesis (e.g., trifluorohexanoic acid) requires polar aprotic solvents (DMF), whereas aqueous conditions suffice for ethanolamine .

Biological Activity

N-(Benzyloxycarbonyl)ethanolamine-13C2,15N is a stable isotope-labeled compound that serves critical roles in biochemical research, particularly in tracing metabolic pathways and studying molecular interactions. The incorporation of carbon-13 and nitrogen-15 isotopes enhances its utility in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

The primary mechanism of action for this compound involves its incorporation into metabolic pathways where it acts as a tracer. This allows researchers to monitor the compound's movement and transformation within biological systems. The stable isotopes facilitate detailed studies of metabolic fluxes, aiding in the understanding of biochemical processes and interactions at a molecular level.

Applications in Biological Research

This compound has diverse applications across various fields:

- Metabolic Studies : It is extensively used to trace metabolic pathways and understand the dynamics of biochemical reactions.

- Pharmacokinetic Studies : The compound serves as an intermediate in the synthesis of labeled pharmaceuticals, which is crucial for drug development and testing.

- Analytical Chemistry : It acts as a reference standard in NMR spectroscopy and other analytical methods to elucidate molecular structures and reaction mechanisms .

Case Studies

- Metabolic Tracing : In a study exploring the metabolic pathways of amino acids, this compound was utilized to track the incorporation of labeled substrates into proteins. This provided insights into amino acid metabolism and protein synthesis dynamics in various cell types.

- Drug Development : Researchers employed this compound to evaluate the pharmacokinetics of new drug candidates. By incorporating this compound into drug formulations, they could accurately measure absorption, distribution, metabolism, and excretion (ADME) profiles using mass spectrometry.

- Environmental Monitoring : The compound has also been used in studies assessing the metabolic degradation of pollutants. By tracing its isotopic signature in environmental samples, researchers were able to determine the pathways through which contaminants are broken down by microbial communities.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Isotopic Labeling | Primary Use |

|---|---|---|

| N-(2-Hydroxyethyl)carbamic Acid Phenylmethyl Ester-13C2,15N | Yes | Pharmacokinetic studies |

| 2-(Benzyloxycarbonylamino)ethanol-13C2,15N | Yes | Metabolic tracing |

| Benzyl-d7 Paraben | Yes | Environmental monitoring |

This table illustrates that while other compounds may share isotopic labeling, this compound is particularly valued for its versatility across multiple research domains.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(Benzyloxycarbonyl)ethanolamine-13C2,15N to ensure high isotopic purity?

- Methodological Answer :

- Use isotopically enriched precursors (e.g., 13C-labeled ethanolamine and 15N-labeled ammonia derivatives) to ensure isotopic incorporation. The benzyloxycarbonyl (Z) group can be introduced via reaction with benzyl chloroformate under alkaline conditions (pH 8–10) at 0–5°C to minimize side reactions .

- Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to remove unreacted precursors. Monitor isotopic purity using ESI-MS or 13C/15N NMR .

Q. What analytical techniques are most reliable for confirming isotopic incorporation and structural integrity?

- Methodological Answer :

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., m/z shifts corresponding to 13C2 and 15N isotopes) .

- NMR Spectroscopy : 13C NMR (100–150 ppm range for carbonyl and aromatic carbons) and 15N NMR (δ ~100–120 ppm for the amine nitrogen) to confirm labeling efficiency and absence of isotopic scrambling .

- Isotopic Ratio Analysis : Liquid chromatography-isotope ratio mass spectrometry (LC-IRMS) to quantify 13C/15N enrichment ratios, with validation against certified reference materials .

Advanced Research Questions

Q. How can this compound be used to study metabolic pathways in eukaryotic systems?

- Methodological Answer :

- Tracer Experiments : Incorporate this compound into lipid bilayers or glycoconjugates to track metabolic flux. Use pulse-chase experiments with LC-MS/MS to monitor isotopic enrichment in downstream metabolites (e.g., phosphatidylethanolamine derivatives) .

- Cell Culture : Administer the compound to cell lines (e.g., HEK293 or HepG2) at physiologically relevant concentrations (1–10 µM). Quench metabolism at timed intervals (0–24 hr) and extract lipids for isotopic analysis .

Q. What experimental designs mitigate instability issues of this compound under varying pH and temperature?

- Methodological Answer :

- Storage : Store lyophilized samples at –80°C in amber vials to prevent photodegradation. For aqueous solutions, maintain pH 6–7 (buffered with 10 mM HEPES) and use within 24 hr to avoid hydrolysis of the benzyloxycarbonyl group .

- Stability Assays : Conduct accelerated stability testing (40°C/75% RH for 14 days) with periodic LC-MS analysis to identify degradation products (e.g., benzyl alcohol or ethanolamine derivatives) .

Q. How can researchers resolve contradictions in isotopic enrichment data across experimental replicates?

- Methodological Answer :

- Standardization : Use internal standards (e.g., deuterated analogs) during extraction and analysis to normalize variability in MS ionization efficiency .

- Statistical Validation : Apply ANOVA or mixed-effects models to assess batch effects. Replicate experiments across independent labs to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.